

Clinical Trial Data and Efficacy

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Compound Focus: Encequidar

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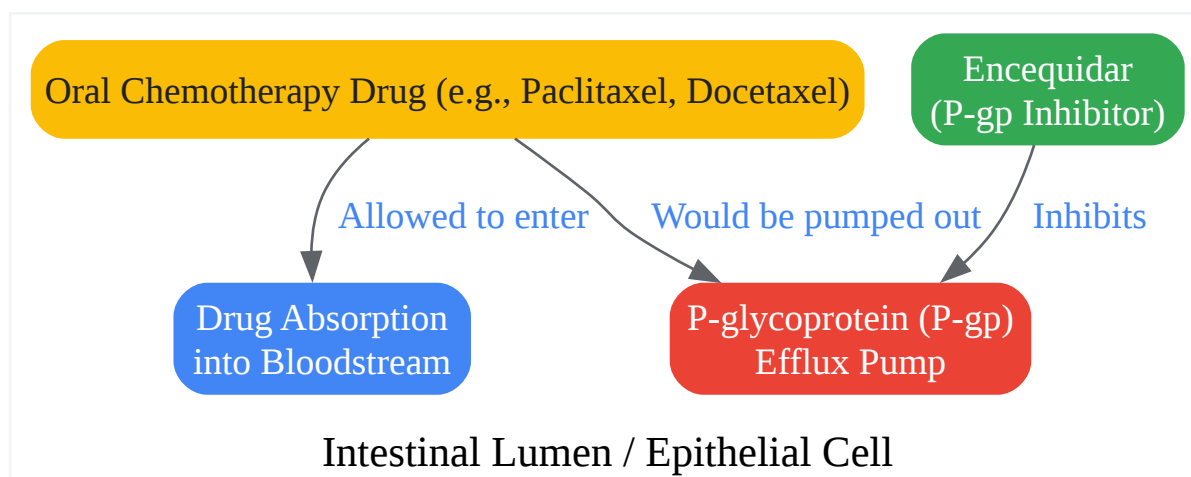
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Clinical studies have demonstrated the effectiveness of **encequidar** in enabling oral chemotherapy. Key quantitative data from trials are summarized in the table below.

Parameter	Oral Paclitaxel + Encequidar	IV Paclitaxel	Oral Docetaxel + Encequidar (300 mg/m ²)	IV Docetaxel (75 mg/m ²)
Tumor Response Rate (mBC)	35.8% [1]	23.4% [1]	---	---
Median Progression-Free Survival (mBC)	8.4 months [2]	7.4 months [2]	---	---
Median Overall Survival (mBC)	23.3 months [2]	16.3 months [2]	---	---
Pharmacokinetic Exposure (AUC _{0-∞})	---	---	1343.3 ± 443.0 ng·h/mL [3]	2000 ± 325 ng·h/mL [3]
Absolute Bioavailability	---	---	16.14% (mean across doses) [3]	---

The diagram below illustrates the core mechanism of how **encequidar** enables oral chemotherapy.

Encequidar's Gut-Specific Mechanism of Action



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Encequidar inhibits intestinal P-gp, allowing oral chemotherapy drugs to be absorbed.

Detailed Experimental Protocol: In Vitro MDR Reversal

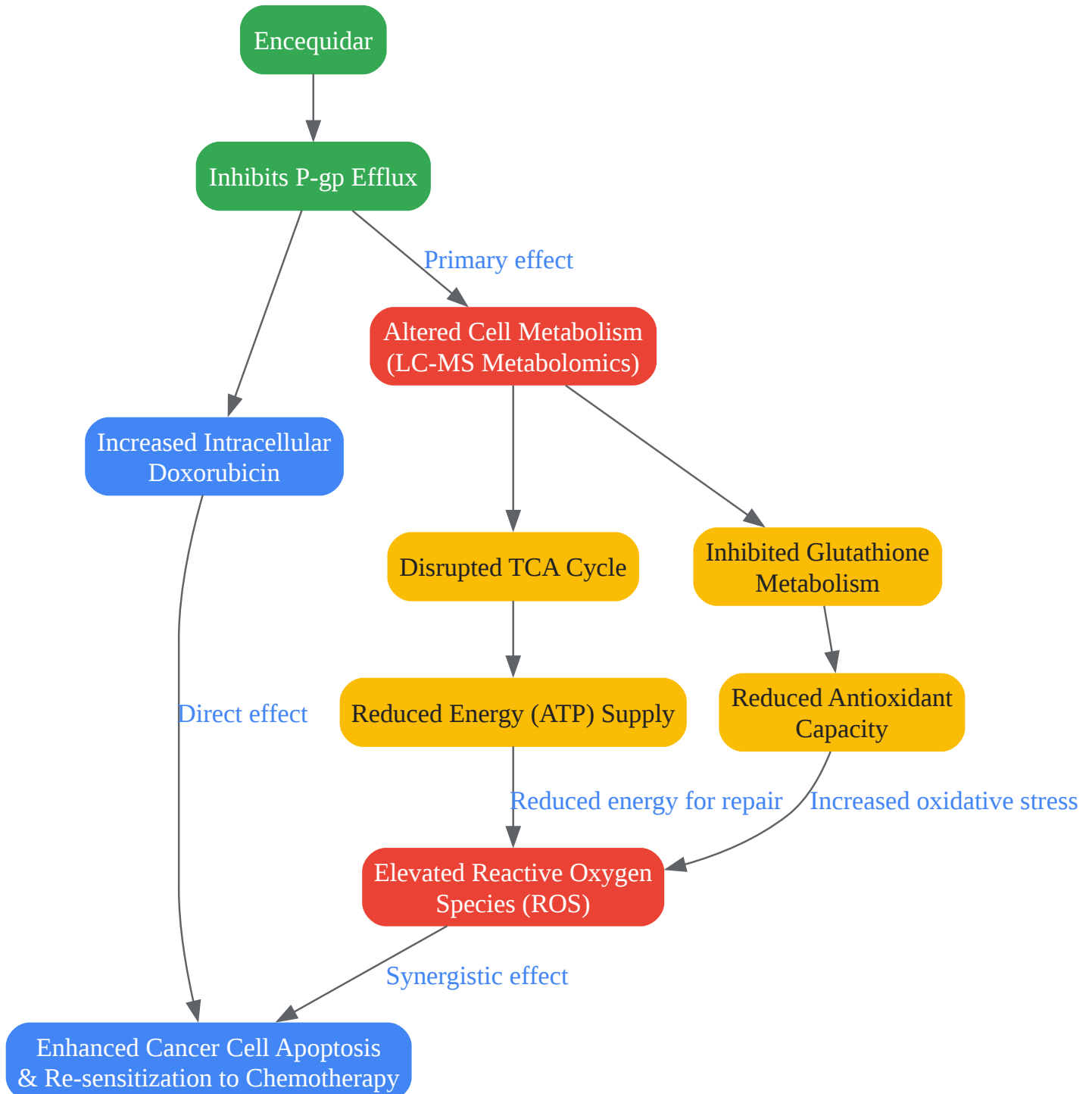
The following methodology is adapted from a study investigating how **encequidar** reverses multidrug resistance (MDR) in doxorubicin-resistant colon cancer cells (SW620/AD300) [4] [5].

- **Cell Line and Culture:** Use P-gp-overexpressing human colon carcinoma cell line SW620/AD300 and its sensitive parent line SW620. Culture cells in RPMI-1640 medium with 10% fetal bovine serum (FBS). For SW620/AD300, maintain resistance by adding 300 ng/mL doxorubicin (DOX), and remove the drug two weeks before experiments [5].
- **Cytotoxicity Assay (MTT Assay):**
 - Seed cells in 96-well plates at a density of 5×10^3 cells per well and incubate for 24 hours.
 - Treat cells with varying concentrations of DOX (0, 0.001, 0.01, 0.1, 1, 10, 100 μ M), both alone and in combination with a fixed, non-toxic concentration of **encequidar** (e.g., 1 μ M) for 48 or 72 hours.
 - Add MTT reagent (0.5 mg/mL) to each well and incubate for 4 hours. Then, dissolve the resulting formazan crystals in DMSO.
 - Measure the optical density (OD) at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) for DOX to determine the degree of resistance reversal [4] [5].
- **Analysis of Apoptosis by Flow Cytometry:**

- Treat SW620/AD300 cells for 24 hours with a set concentration of DOX, **encequidar**, or their combination.
- Harvest and wash the cells, then resuspend them in binding buffer.
- Stain the cell suspension with Annexin V-FITC and propidium iodide (PI) in the dark for 15 minutes.
- Analyze the stained cells using a flow cytometer within 1 hour to quantify the percentages of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells [5].
- **Intracellular Reactive Oxygen Species (ROS) Measurement:**
 - After treatment, incubate the cells with a fluorescent ROS probe (e.g., DCFH-DA, 10 μ M) at 37°C for 30 minutes.
 - Wash the cells with PBS to remove the excess probe.
 - Immediately analyze the fluorescence intensity (excitation/emission: ~488/525 nm) using flow cytometry or a fluorescence microplate reader. An increase in fluorescence signal indicates elevated intracellular ROS levels [4].
- **Metabolomic Analysis (Liquid Chromatography-Mass Spectrometry - LC-MS):**
 - **Sample Preparation:** After treatment, quench cell metabolism, extract metabolites, and centrifuge. Collect the supernatant for LC-MS analysis [4].
 - **LC-MS Conditions:** Use a Q-Exactive mass spectrometer with a C18 column. The mobile phase typically consists of water and acetonitrile, both with 0.1% formic acid, in a gradient elution mode.
 - **Data Processing:** Use software (e.g., Compound Discoverer, XCMS) for peak alignment, peak picking, and compound identification. Perform multivariate statistical analyses like Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) to identify significantly altered metabolites and pathways (e.g., glutathione metabolism, TCA cycle) [4].

The diagram below integrates the findings from this protocol, showing the multi-faceted mechanism by which **encequidar** reverses drug resistance.

Multimodal Mechanism of MDR Reversal by Encequidar



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Encequidar reverses multidrug resistance through direct P-gp inhibition and metabolic reprogramming.

Drug Development and Commercial Landscape

Encequidar's development showcases a model of partnership and platform technology application.

- **Orascovery Platform:** **Encequidar** is the cornerstone of Hanmi Pharmaceutical's proprietary **Orascovery** platform, designed to convert injectable drugs into oral formulations [6].
- **Recent Commercial Licensing:** In September 2025, Hanmi Pharma and Health Hope Pharma (HHP) entered a global licensing agreement with **Gilead Sciences**, granting exclusive rights to develop and commercialize **encequidar** in the field of **virology**. This indicates expanding applications beyond oncology [6].
- **Clinical Development Status:** While the rights in virology were recently licensed, clinical development in oncology continues. HHP is currently conducting clinical trials for **Oraxol** (oral paclitaxel and **encequidar**) in the U.S., Hong Kong, and New Zealand as of 2025 [6].

Conclusion for Researchers

Encequidar represents a significant advancement in drug delivery technology. Its **gut-specific P-gp inhibition** provides a viable strategy to overcome the long-standing challenge of oral chemotherapy administration. For researchers, the key takeaways are:

- **Proven Efficacy:** Robust clinical data in metastatic breast cancer shows **encequidar** enables oral taxane regimens that are not only feasible but can show superior efficacy and a differentiated safety profile compared to IV therapy [1] [2].
- **Multi-Mechanistic Action:** Beyond simple efflux blockade, **encequidar**'s ability to modulate cancer cell metabolism (TCA cycle, glutathione pathway) and induce oxidative stress provides a multi-pronged approach to reversing multidrug resistance [4].
- **Platform Potential:** Its application is expanding, as evidenced by the recent licensing for virology, suggesting its utility could extend to a wider range of P-gp substrate drugs [6].

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